2-Amino-N-[(furan-2-yl)methyl]-3-methylbutanamide

Anticonvulsant Stereochemistry PAAD

Researchers investigating heteroaromatic replacements in anticonvulsant PAADs face a critical gap: commercially available N-benzyl valinamide analogs lack defined stereochemistry and furan electronics. This compound directly addresses that need with two differentiated axes. First, the (S)-enantiomer (CAS 1217713-22-8) serves as a stereochemical probe, as C(2) configuration is essential for activity in the PAAD class. Second, the furfurylamide moiety provides distinct hydrogen-bond acceptor capacity and π-excessive heterocycle electronics versus benzyl analogs, enabling rigorous SAR comparison. For assay-ready applications, the hydrochloride salt (CAS 1236256-49-7, NLT 98%) ensures consistent speciation and higher aqueous solubility at physiological pH, eliminating the variable protonation of free base preparations.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
Cat. No. B13245762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-[(furan-2-yl)methyl]-3-methylbutanamide
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC1=CC=CO1)N
InChIInChI=1S/C10H16N2O2/c1-7(2)9(11)10(13)12-6-8-4-3-5-14-8/h3-5,7,9H,6,11H2,1-2H3,(H,12,13)
InChIKeyHFPQKDXEWFLZOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-[(furan-2-yl)methyl]-3-methylbutanamide – Compound Identity, Class, and Procurement Baseline


2-Amino-N-[(furan-2-yl)methyl]-3-methylbutanamide (CAS 1161969-30-7 racemic free base; CAS 1217713-22-8 (S)-enantiomer free base; CAS 1236256-49-7 hydrochloride salt) is a synthetic valinamide derivative with molecular formula C₁₀H₁₆N₂O₂ (MW 196.25) . The compound comprises a valine (2-amino-3-methylbutanoic acid) core amidated at the C-terminus with furfurylamine, placing it within the broader class of N-substituted amino acid amides. Structurally, it is a close analog of the N-benzyl-2-amino-3-methylbutanamide scaffold that has been characterized as a Primary Amino Acid Derivative (PAAD) with anticonvulsant activity [1]. The compound is commercially supplied as both racemate and single (S)-enantiomer, and as free base or hydrochloride salt, with purity specifications typically ranging from 95% to ≥98% depending on the vendor .

Workflow Stereochemical probe for valinamide PAAD scaffold SAR studies
Selection (S)-enantiomer for chiral control and enantiomer-attribution review
Format Free base or hydrochloride salt to match assay speciation requirements

Why 2-Amino-N-[(furan-2-yl)methyl]-3-methylbutanamide Cannot Be Replaced by Generic Valinamide Analogs


Substituting this compound with a generic N-alkyl or N-benzyl valinamide overlooks two critical differentiation axes: stereochemistry and heterocyclic electronics. In the PAAD anticonvulsant series, the (R)-configuration (D-amino acid stereochemistry) at the C(2) carbon was essential for potent activity, with the (S)-enantiomers showing markedly reduced efficacy [1]. This establishes that the single-enantiomer form of the valinamide scaffold is not interchangeable with the racemate. Furthermore, SAR studies on the terminal amide substituent demonstrated that replacing the N-benzyl group with heteroaromatic moieties altered both potency and the structure-activity relationship profile, indicating that the electronic nature of the aromatic ring (furan vs. phenyl) is a determinant of biological activity [2]. The furan oxygen provides hydrogen-bond acceptor capacity and alters ring electronics (π-excessive heterocycle) relative to benzene, which can affect target binding, metabolic stability, and physicochemical properties such as logP and solubility [3]. These factors make generic substitution scientifically unsound without explicit comparative data.

Racemate vs. single (S)-enantiomer

Stereochemistry-dependent activity may not transfer directly; class-level PAAD data indicate (R)-configuration is critical for seizure-model endpoint response.

N-Benzyl vs. N-furfuryl analog

Furan π-excessive heterocycle electronics and H-bond acceptor capacity may alter target engagement and physicochemical profile compared to benzyl-protected valinamide building blocks.

Free base vs. hydrochloride salt

Purity specification and aqueous solubility profiles may differ; stoichiometry-sensitive assays require salt-form review to avoid speciation mismatch.

Product-Specific Quantitative Evidence Guide for 2-Amino-N-[(furan-2-yl)methyl]-3-methylbutanamide


Stereochemical Configuration at C(2): (S)-Enantiomer vs. (R)-Enantiomer in PAAD Anticonvulsant Activity

In the PAAD class, anticonvulsant activity is stereospecific: (R)-N-benzyl 2-amino-3-methylbutanamide (D-valinamide configuration) exhibited potent activity in the maximal electroshock seizure (MES) model, whereas the corresponding (S)-enantiomer showed substantially reduced efficacy. While the target compound is the (S)-furfuryl variant, this class-level SAR establishes that the C(2) stereochemistry of valinamide derivatives is a critical determinant of biological activity, and that (S) and (R) enantiomers are not interchangeable [1].

C(2) Stereochemistry
Class-level inference
(R)-configuration critical for PAAD seizure-model response; (S)-enantiomer shows reduced activity in MES model
Stereochemical-control context for assay design
Direct furfuryl-enantiomer comparison not reported
Anticonvulsant Stereochemistry PAAD

Salt Form Selection: Hydrochloride vs. Free Base – Purity, Stability, and Solubility Trade-offs

The hydrochloride salt (CAS 1236256-49-7) and free base (CAS 1161969-30-7 racemic; CAS 1217713-22-8 (S)-enantiomer) represent distinct procurement options with different purity profiles. Vendor specifications indicate the hydrochloride salt is routinely available at ≥98% purity (MolCore), while the free base is offered at 95% (Leyan, CAS 1161969-30-7) to 97% (Chemscene, CAS 1217713-22-8). The hydrochloride salt is classified as an irritant (GHS07) per VWR safety data, whereas the free base carries different handling specifications . The salt form also influences storage requirements: free base stored sealed, dry at 2–8°C; hydrochloride stored at room temperature .

Salt Form Purity
Data to verify
HCl salt NLT 98%; free base 95–97% (vendor-specified HPLC)
Specification review for stoichiometry-sensitive workflows
Lot-specific COA verification recommended; Sources not provided
Salt selection Hydrochloride Free base Stability

Heteroaromatic Ring Substitution: Furan-2-ylmethyl vs. Benzyl in Valinamide PAADs

In the PAAD series, substitution of a methylene unit for a heteroatom in the N-substituent (one atom removed from C(2)) increased anticonvulsant activity, and the SAR at the terminal amide site was sensitive to electronic properties of the aromatic ring [1]. Furan is a π-excessive heterocycle with distinct electronic character (HOMO energy, dipole moment) compared to benzene; the ring oxygen provides an H-bond acceptor site absent in benzyl analogs . While no direct head-to-head MES data exist for furfuryl- vs. benzyl-valinamide, the class-level SAR demonstrates that N-substituent electronics modulate PAAD potency, making the two scaffolds non-fungible [1].

N-Substituent Electronics
Class-level inference
Furan π-excessive heterocycle with ring-O H-bond acceptor; benzyl π-neutral carbocycle
Electronic profile may affect target engagement
No direct head-to-head activity comparison available; estimated ΔlogP ~2.0–2.5 vs. unsubstituted valinamide
Heterocyclic SAR Furan Benzyl PAAD

Supplier Purity and Specification Variability: Impact on Downstream Reproducibility

Commercially available batches of the (S)-enantiomer free base (CAS 1217713-22-8) show specification variability across suppliers: Fluorochem lists 95% minimum purity, Chemscene and Leyan specify 97%, and MolCore certifies NLT 98% . The racemic free base (CAS 1161969-30-7) is offered at 95% by Leyan. For the hydrochloride salt (CAS 1236256-49-7), MolCore specifies ≥98% while AKSci and CheMenu specify 95%+ . This 3-percentage-point purity spread translates to up to 5% total impurity burden difference, which can confound biological assay interpretation or downstream synthetic yields.

Purity Specification Range
Data to verify
95% to ≥98% across vendors (3 percentage point spread)
Specification choice affects batch reproducibility
Up to 5% total impurity burden difference; vendor QC specifications vary
Purity QC Supplier comparison Procurement

2-Amino-N-[(furan-2-yl)methyl]-3-methylbutanamide: Recommended Research and Industrial Application Scenarios


Enantiomer-Specific CNS Drug Discovery: PAAD Scaffold Exploration

Based on the class-level PAAD SAR demonstrating that C(2) stereochemistry is critical for anticonvulsant activity [1], this compound in its (S)-enantiomer form (CAS 1217713-22-8) is appropriate as a stereochemical probe in N-substituted valinamide SAR campaigns. Researchers investigating heteroaromatic replacements for the N-benzyl group in anticonvulsant PAADs can use this compound to assess whether furan electronics alter the activity profile relative to published (R)-N-benzyl lead compounds.

Salt-Form-Optimized Biochemical Assay Development

For in vitro enzymology or receptor-binding assays where solubility, pH, and counterion effects matter, the hydrochloride salt (CAS 1236256-49-7, ≥98% purity) offers higher aqueous solubility and defined stoichiometry compared to the free base . This is particularly relevant for assays conducted at physiological pH where the protonated amino group of the salt form ensures consistent speciation, avoiding the variable protonation state that can occur with free base preparations.

Furan-Containing Building Block for Medicinal Chemistry Synthesis

The furfurylamide moiety serves as a versatile synthetic handle. Furfurylamine derivatives are established intermediates in agrochemical synthesis (e.g., Pefurazoate fungicide) , and the valine core provides a chiral pool starting material. This compound can be employed as a building block for constructing furan-containing peptide mimetics or heterocycle-functionalized amide libraries, where the furan ring offers distinct reactivity (e.g., Diels-Alder, oxidation to lactone) not available with benzyl-protected analogs.

High-Purity Reference Standard for Analytical Method Development

With vendor specifications reaching NLT 98% for the (S)-enantiomer from MolCore , this compound can serve as a reference standard for HPLC/LC-MS method development and validation in pharmaceutical quality control workflows. The 98%+ purity grade supports use as a system suitability standard where impurities must be controlled below 2% total area.

Application
Selection Property
Validation Focus
PAAD stereochemical SAR studies
Stereochemical control context
Enantiomer-specific assay response review
Biochemical assay development
Salt-form stoichiometry
pH-dependent speciation review
Furan-containing library synthesis
Heterocycle reactivity profile
Building block purity verification
HPLC/LC-MS reference standard
Specification consistency
System suitability verification
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